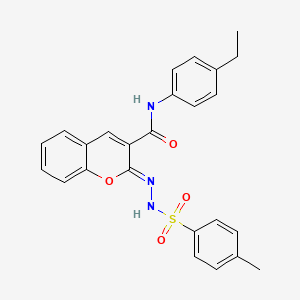

(Z)-N-(4-ethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

(2Z)-N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S/c1-3-18-10-12-20(13-11-18)26-24(29)22-16-19-6-4-5-7-23(19)32-25(22)27-28-33(30,31)21-14-8-17(2)9-15-21/h4-16,28H,3H2,1-2H3,(H,26,29)/b27-25- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULXVHGENJBZCK-RFBIWTDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-ethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors, such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds, under basic or acidic conditions.

Introduction of the Tosylhydrazone Group: The tosylhydrazone group is introduced by reacting the chromene derivative with tosylhydrazine in the presence of a suitable catalyst, such as acetic acid or a Lewis acid.

Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine, such as 4-ethylphenylamine, under dehydrating conditions, often using reagents like carbodiimides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the chromene core, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the tosylhydrazone group, converting it to the corresponding hydrazine derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group, where nucleophiles like amines or alcohols can replace the tosylhydrazone moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Acetic acid, Lewis acids

Dehydrating Agents: Carbodiimides, anhydrides

Major Products Formed

Oxidation Products: Oxidized derivatives of the chromene core or ethyl group

Reduction Products: Hydrazine derivatives

Substitution Products: Substituted carboxamide derivatives

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-ethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities. Chromene derivatives, in general, have shown promise as anti-inflammatory, antioxidant, and anticancer agents. Researchers investigate the specific biological effects of this compound to understand its potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes or receptors, makes it a subject of interest in drug discovery and development. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in materials science, such as the synthesis of polymers or advanced materials.

Mechanism of Action

The mechanism of action of (Z)-N-(4-ethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Hydrazone/Aromatic Substituents

Table 1 summarizes key structural and functional differences between the target compound and its analogs.

Key Observations:

Hydrazone vs. Thiosemicarbazone: The target compound’s tosylhydrazone group (–NH–N=S(O)₂–C₆H₄–CH₃) differs from the thiosemicarbazone (–NH–N=C=S) in compound 30 ().

Aromatic Substituents: The 4-ethylphenyl group in the target compound contrasts with the 4-ethoxyphenyl group in . Ethyl enhances lipophilicity, while ethoxy improves water solubility, affecting pharmacokinetics .

Core Heterocycle: Chromene derivatives (e.g., target compound, ) are structurally distinct from oxazole-based iCRT3 (). Chromenes often intercalate DNA or inhibit kinases, whereas iCRT3 targets β-catenin .

Biological Activity

(Z)-N-(4-ethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Synthesis

The compound features a chromene backbone, which is a versatile scaffold in medicinal chemistry. The synthesis typically involves multi-step reactions, including the formation of hydrazones and subsequent cyclization processes. Recent advancements in synthetic methodologies have improved the efficiency of producing chromene derivatives, including the target compound.

Biological Activity Overview

Chromenes are known for their broad spectrum of biological activities, including:

- Anticancer Activity : Many derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : Some compounds within this class have shown effectiveness against bacterial and fungal strains.

- Antioxidant Effects : Chromenes can scavenge free radicals, contributing to their protective effects against oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Studies indicate that chromene derivatives can activate caspase pathways leading to programmed cell death in cancer cells. For instance, analogs have been shown to trigger caspase-3 activation, resulting in DNA fragmentation and reduced cell viability .

- Tubulin Interaction : Some chromene compounds inhibit tubulin polymerization, which is critical for mitotic spindle formation during cell division. This interaction leads to G2/M phase arrest in cancer cells .

- Antimicrobial Mechanisms : The antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymatic functions within microbial cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of chromene derivatives:

- Anticancer Studies : In vitro studies demonstrated that specific 2H-chromene derivatives significantly reduced the proliferation of breast and colon cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways .

- Antimicrobial Efficacy : Research on a series of 4H-chromene derivatives revealed promising results against Gram-positive bacteria and fungi. The structure-activity relationship (SAR) indicated that certain substituents enhanced antimicrobial potency .

Data Table: Summary of Biological Activities

Q & A

How can the purity of (Z)-N-(4-ethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide be accurately determined following synthesis?

Level: Basic

Methodological Answer:

Purity assessment should combine 1H NMR spectroscopy and LC-MS analysis . In NMR, integrate signals corresponding to aromatic protons (chromene and tosyl groups) and aliphatic protons (4-ethylphenyl substituent) to confirm the absence of unreacted starting materials or by-products. For LC-MS, monitor the molecular ion peak ([M+H]+) to verify molecular weight consistency. Baseline separation in chromatograms ensures ≥95% purity. Pre-purification via column chromatography (e.g., silica gel, eluent: dichloromethane/ethyl acetate gradient) is recommended to remove polar impurities .

What are the optimal conditions for synthesizing this compound to maximize yield and minimize by-products?

Level: Basic

Methodological Answer:

Synthesis involves a multi-step approach :

Tosylhydrazone formation : React chromene-3-carboxamide with tosylhydrazine in anhydrous ethanol under reflux (12–24 hrs). Monitor completion via TLC (Rf ~0.5 in hexane/ethyl acetate 7:3).

Coupling with 4-ethylaniline : Use DCC/DMAP-mediated amidation in dry THF at 0°C→RT. Purify via recrystallization (ethanol/water) to isolate the Z-isomer.

Key factors:

- Strict anhydrous conditions to prevent hydrolysis.

- Slow addition of reactants to minimize dimerization.

- Yields typically range from 60–75% with <5% by-products (e.g., E-isomer) .

How should researchers handle and store this compound to ensure stability during experiments?

Level: Basic

Methodological Answer:

- Storage : Keep in amber vials under inert gas (N2/Ar) at –20°C. The compound is sensitive to light and moisture, which can induce isomerization or hydrolysis.

- Handling : Use gloves and safety goggles; avoid dust formation. For solutions, prepare fresh in dry DMSO or DMF and use within 24 hrs.

- Stability assessment : Monitor via periodic HPLC checks for degradation peaks (e.g., hydrolyzed carboxamide or oxidized chromene) .

What computational methods are recommended to predict the metabolic stability of this compound?

Level: Advanced

Methodological Answer:

Use density functional theory (DFT) to calculate electron-rich regions prone to oxidative metabolism (e.g., chromene’s conjugated system). Pair with molecular docking against human aldehyde oxidase (hAOX1) to predict N-oxide formation. Validate predictions via:

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor metabolites via LC-HRMS.

- QSPR models : Corrogate computed descriptors (logP, polar surface area) with experimental clearance data.

Note: The tosylhydrazone group may exhibit atypical metabolic pathways due to steric hindrance .

How can crystallographic data from SHELX resolve ambiguities in the molecular conformation of this compound?

Level: Advanced

Methodological Answer:

- Structure solution : Use SHELXD for phase determination from X-ray data (λ = Cu-Kα, resolution ≤1.0 Å). Refine with SHELXL to model disorder in the tosyl group or ethylphenyl substituent.

- Validation : Analyze residual density maps for missed hydrogen bonds (e.g., NH…O=S interactions). Mercury software can overlay multiple structures to compare torsional angles and confirm the Z-configuration .

- Contradictions : If NMR suggests rotational flexibility (e.g., broad signals), cross-validate with temperature-dependent crystallography to capture dynamic behavior.

What strategies are effective in addressing contradictory bioactivity data observed in different assay conditions for this compound?

Level: Advanced

Methodological Answer:

Assay replication : Test under standardized conditions (e.g., pH 7.4, 37°C, 5% CO2) with controls for solvent effects (DMSO ≤0.1%).

Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability assays (MTT/XTT). Discrepancies may arise from off-target effects or solubility issues.

Data normalization : Use Z’-factor analysis to quantify assay robustness. If contradictions persist, employ isothermal titration calorimetry (ITC) to measure binding thermodynamics directly.

Structural analogs : Synthesize derivatives (e.g., replacing tosyl with mesyl groups) to isolate structure-activity relationships .

How can researchers optimize the solubility of this compound for in vivo studies?

Level: Advanced

Methodological Answer:

- Co-solvent systems : Use PEG-400/water (20:80) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance aqueous solubility.

- Salt formation : Screen with HCl or sodium citrate to ionize the carboxamide group.

- Nanoformulation : Prepare liposomal dispersions (egg phosphatidylcholine/cholesterol) via thin-film hydration. Characterize particle size (DLS) and stability (48-hr PBS incubation).

- In silico guidance : Predict solubility via COSMO-RS simulations, adjusting substituents (e.g., ethyl → hydroxyl) if needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.